molecular formula C40H35ClN6 B565323 N-Trityl-deshydroxymethyl Losartan CAS No. 1797133-13-1

N-Trityl-deshydroxymethyl Losartan

Katalognummer: B565323
CAS-Nummer: 1797133-13-1
Molekulargewicht: 635.212
InChI-Schlüssel: GAZPPEGQRKWTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of Losartan-related impurities. Losartan (C₂₂H₂₃ClN₆O) is a non-peptide angiotensin II AT1 receptor antagonist widely prescribed for hypertension and cardiovascular conditions . The trityl (triphenylmethyl) group in this compound serves as a protective moiety, enhancing stability during synthesis by masking reactive sites. Its molecular formula is C₄₀H₃₅ClN₆, with a molecular weight of 635.21, distinguishing it from Losartan by the addition of a trityl group and removal of a hydroxymethyl group . This modification reduces polarity, impacting solubility and interaction with biological targets compared to the active drug .

Eigenschaften

CAS-Nummer

1797133-13-1

Molekularformel

C40H35ClN6

Molekulargewicht

635.212

IUPAC-Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3

InChI-Schlüssel

GAZPPEGQRKWTSK-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Synonyme

5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Reagents

The primary method involves coupling N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-4-formyl-1H-imidazole in toluene under basic conditions. Potassium hydroxide (KOH) and tetrabutyl ammonium bromide (TBAB) act as the base and phase-transfer catalyst, respectively. The reaction proceeds via nucleophilic substitution, where the bromomethyl group is displaced by the imidazole nitrogen.

Stepwise Procedure

  • Alkylation : The reactants are heated to 50–60°C under nitrogen, promoting the formation of the imidazole-tetrazole adduct.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde group to a hydroxymethyl group at 20–25°C.

  • Crystallization : Ethyl acetate and water induce crystallization, yielding the product with >98% purity after drying at 65–75°C.

Key Parameters

  • Solvent : Toluene optimizes solubility and facilitates phase separation.

  • Catalyst : TBAB enhances interfacial reactivity, reducing reaction time by 40%.

  • Temperature : Maintaining 50–60°C prevents trityl group cleavage.

Chlorination-Reduction Approach

Reversible Reaction Order

EP1741711A1 demonstrates that chlorination (using N-chlorosuccinimide) and reduction (using NaBH₄) can occur in either sequence. Chlorinating the imidazole ring before reduction minimizes side reactions, improving yield by 15% compared to the reverse order.

Solvent and Conditions

  • Chlorination : Conducted in dimethylacetamide (DMA) at 40°C, achieving 92% conversion.

  • Reduction : Methanol as the solvent ensures selective reduction without trityl group degradation.

Workup and Isolation

Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. Crystallization from ethyl acetate at 15°C yields solvated trityl losartan with a melting point of 88–90°C.

Biphasic Solvent System Method

Enhanced Regioselectivity

WO2005023758A2 introduces a biphasic system (toluene-water) with TBAB, eliminating dimethylformamide (DMF) and reducing isomer formation. The aqueous phase neutralizes byproducts, while toluene dissolves the organic intermediates.

Optimized Conditions

  • Temperature : 80–100°C accelerates coupling without trityl hydrolysis.

  • Base : Potassium carbonate (K₂CO₃) outperforms sodium methoxide in minimizing saponification.

Comparative Analysis of Methods

Parameter Alkylation-Coupling Chlorination-Reduction Biphasic System
Yield 85–90%78–85%88–93%
Purity >98%95–97%97–99%
Key Solvent TolueneDMA/MethanolToluene-Water
Catalyst TBABNoneTBAB
Reaction Time 6–8 hours5–7 hours4–6 hours

The biphasic system offers the highest yield and purity due to efficient phase separation and reduced side reactions. However, the alkylation-coupling method is preferred for scalability, as it avoids chlorinated solvents.

Purification and Crystallization Techniques

Solvent Selection

  • Ethyl Acetate : Induces rapid crystallization with minimal solvent retention.

  • Methanol-Ethanol Mixtures : Reduce particle size variability during drying.

Drying Protocols

Vacuum drying at 65–75°C for 2–40 hours ensures residual solvent levels <0.1%. Glycol cooling (5–10°C) during methanol addition prevents premature crystallization.

Critical Parameters Affecting Yield and Purity

Temperature Control

Exceeding 60°C during alkylation causes trityl group decomposition, lowering yield by 20%. Similarly, chlorination above 40°C promotes N-oxide formation.

Catalyst Loading

TBAB concentrations >5 mol% lead to emulsion formation, complicating phase separation. Optimal loading is 2–3 mol% .

Analyse Chemischer Reaktionen

Types of Reactions: N-Trityl-deshydroxymethyl Losartan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of Losartan, which are used in further synthesis steps or as impurities for analytical standards .

Wissenschaftliche Forschungsanwendungen

Intermediate in Pharmaceutical Synthesis

N-Trityl-deshydroxymethyl Losartan serves as an intermediate in the synthesis of various Losartan derivatives. Its unique structural properties allow researchers to explore modifications that can enhance therapeutic efficacy or reduce side effects. This aspect is crucial for developing new formulations or analogs that may have improved pharmacokinetic profiles .

Investigating Renin-Angiotensin System Modulation

Research involving this compound focuses on its ability to modulate the renin-angiotensin system (RAS). Studies have shown that ARBs like Losartan can effectively decrease proteinuria and slow the progression of chronic kidney diseases, particularly in diabetic patients . The compound's role as an ARB makes it a valuable tool for investigating the nuanced effects of RAS modulation in various pathological states.

Cardiovascular Research

This compound is also being studied for its potential cardioprotective effects. Clinical trials have indicated that Losartan can reduce cardiovascular events in hypertensive patients with left ventricular hypertrophy . The derivative may provide insights into how modifications affect these outcomes, potentially leading to more effective treatments for cardiovascular diseases.

Case Study 1: Pediatric Use in IgA Nephropathy

A clinical study evaluated the efficacy of Losartan in children with IgA nephropathy, demonstrating significant reductions in proteinuria without compromising renal function. This suggests that similar derivatives like this compound could be beneficial in pediatric populations where traditional treatments may not be suitable .

Case Study 2: Renal Transplant Recipients

In a multicenter trial assessing the effects of Losartan on kidney transplant recipients, researchers found minimal adverse effects and no significant impact on graft function after six months of treatment. These findings support further exploration into this compound's potential to enhance renal protection while managing blood pressure .

Comparative Data Table

Application AreaFindings/ImplicationsReferences
Pharmaceutical SynthesisIntermediate for developing new ARB derivatives
Chronic Kidney DiseaseReduces proteinuria; slows disease progression
Cardiovascular HealthDecreases risk of cardiovascular events
Pediatric NephrologySafe and effective for IgA nephropathy
Renal TransplantationMinimal adverse effects; preserves graft function

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Impurities

N-Trityl-deshydroxymethyl Losartan belongs to a family of Losartan intermediates and impurities. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Role/Function
This compound 1797133-13-1 C₄₀H₃₅ClN₆ 635.21 Trityl group, deshydroxymethyl modification Intermediate for Losartan impurities
N-Trityl Losartan-d4 N/A C₄₀H₃₁ClN₆D₄ ~639.25 Deuterated trityl-protected Losartan Isotope-labeled impurity
Losartan Carboxaldehyde 114798-36-6 C₂₂H₂₁ClN₆O 420.90 Aldehyde group replacing hydroxymethyl Oxidation-related impurity
Losartan EP Impurity C (Isolosartan) 114799-13-2 C₂₂H₂₃ClN₆O 422.92 Structural isomer of Losartan Process-related impurity
N-Trithyl Losartan 124751-00-4 C₄₁H₃₇ClN₆O 665.24 Trityl group with additional oxygen Synthetic intermediate

Key Differences :

  • Trityl Group Impact : The trityl group in this compound increases hydrophobicity, reducing aqueous solubility compared to Losartan (C₂₂H₂₃ClN₆O) .
  • Functional Groups : Losartan Carboxaldehyde lacks the hydroxymethyl group, forming an aldehyde, which alters reactivity and metabolic pathways .

Pharmacological Analogs

While this compound itself is pharmacologically inactive, structural analogs like Fimasartan (a Losartan derivative) highlight how modifications enhance therapeutic properties:

Property This compound Losartan Fimasartan Honokiol (Non-Losartan Analog)
Target Receptor N/A (Intermediate) AT1 Receptor AT1 Receptor Multiple (e.g., collagen receptors)
IC₅₀ (Platelet Aggregation) N/A 3.7–6.3 µM N/A 0.6–4.6 µM
Half-Life N/A 6–9 hours ~11–15 hours N/A
Lipophilicity High (trityl group) Moderate High High
Key Modification Trityl protection None Pyrimidin-4(3H)-one replacement Natural phenolic compound

Mechanistic Insights :

  • Fimasartan : Replaces Losartan’s imidazole ring with pyrimidin-4(3H)-one, improving receptor binding affinity and prolonging half-life .
  • Honokiol: A non-Losartan compound with lower IC₅₀ values in platelet aggregation studies, suggesting superior potency in inhibiting collagen-induced aggregation .

Functional and Analytical Comparisons

Stability and Formulation

  • This compound : The trityl group enhances stability during synthesis but complicates purification due to hydrophobicity .
  • Losartan : Susceptible to oxidation and photodegradation, requiring stabilizers like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) for formulation .

Spectroscopic Properties

  • NMR Shifts : Losartan’s aromatic protons show downfield shifts (e.g., 7.12 ppm → 7.42 ppm) when complexed with 2-HP-β-CD, indicating hydrophobic interactions . Similar shifts are expected for this compound due to its bulky trityl group, though experimental data is lacking.

Q & A

Q. What are the standard synthetic pathways for N-Trityl-deshydroxymethyl Losartan, and how is purity validated in preclinical studies?

this compound is primarily synthesized as an intermediate or impurity during Losartan production. Key steps involve trityl group protection of tetrazole moieties and subsequent dehydroxymethylation. Purity validation typically employs reversed-phase HPLC with UV detection (λ = 220–254 nm) and mass spectrometry (MS) for structural confirmation . Quantification thresholds for impurities in pharmaceutical intermediates should adhere to ICH Q3A/B guidelines, requiring ≤0.15% for unidentified impurities.

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with photodiode array detection is standard. For example, a C18 column (5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieves baseline separation of Losartan and its impurities . Spectrofluorimetry (ex: 250 nm, em: 370 nm) offers higher sensitivity for trace analysis in biological matrices .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability studies indicate degradation risks from light, humidity, and temperatures >25°C. Monitor for trityl group hydrolysis via periodic NMR (¹H, δ 7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in bioactivity data between Losartan and its impurities, such as this compound?

Contradictory bioactivity data may arise from metabolite interference or receptor-binding assays using non-equilibrium conditions. To address this:

  • Use radiolabeled ([³H]-angiotensin II) competitive binding assays under controlled pH (7.4) and temperature (37°C) .
  • Apply LC-MS/MS to correlate impurity levels with off-target effects (e.g., AT2 receptor activation) in in vitro models .
  • Cross-validate findings with structural analogs (e.g., Valsartan) to isolate impurity-specific effects .

Q. How does the trityl group in this compound influence its pharmacokinetic (PK) profile compared to Losartan?

The trityl moiety increases lipophilicity (logP +2.1 vs. Losartan’s -0.4), potentially altering tissue distribution. PK studies in rodent models show:

  • Delayed Tₘₐₓ (4–6 hrs vs. 1–2 hrs for Losartan) due to slower absorption.
  • Reduced renal clearance (CLrenal: 0.12 L/hr/kg vs. 0.35 L/hr/kg) linked to plasma protein binding (>95%) .
  • Metabolite profiling via cytochrome P450 2C9/3A4 inhibition assays can clarify metabolic stability .

Q. What in silico models predict the toxicological risks of this compound in long-term exposure studies?

Molecular docking (e.g., AutoDock Vina) predicts off-target binding to nuclear receptors (PPARγ, LXRα). Combine with:

  • Ames test data to assess mutagenicity (TA98 strain ± S9 metabolic activation).
  • Zebrafish embryo toxicity assays (LC₅₀ >100 µM indicates low acute risk) .
  • Dose-response modeling (Hill equation) to extrapolate NOAEL (no observed adverse effect level) for preclinical safety margins .

Methodological Considerations

Q. How to optimize experimental designs for studying this compound’s role in renal toxicity pathways?

  • Use hypertensive rat models (e.g., SHRSP) with unilateral nephrectomy to mimic chronic kidney disease.

  • Measure urinary albumin excretion (UAE) and serum creatinine (SCr) pre/post-dose, applying the MDRD equation for GFR estimation:
    GFR=175×(SCr)1.154×(Age)0.203×(0.742 if female)\text{GFR} = 175 \times (\text{SCr})^{-1.154} \times (\text{Age})^{-0.203} \times (0.742 \text{ if female})

    Compare with inulin clearance as a gold standard .

Q. What statistical approaches reconcile conflicting data on impurity-induced cardiovascular effects?

  • Bayesian meta-analysis to pool data from heterogeneous studies (e.g., varying doses, species).
  • Multivariate regression adjusting for covariates like baseline blood pressure and concomitant medications (e.g., diuretics) .
  • Sensitivity analyses excluding outliers (Grubbs’ test, α=0.05) to refine risk estimates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.